molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Cat. No.: B12550540
CAS No.: 143966-27-2
M. Wt: 399.4 g/mol
InChI Key: JHYZHLNKNMVBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound with the molecular formula C24H21N3O3 This compound features a benzene ring substituted with three aniline groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups on the benzene ring are replaced by aniline groups. The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated aniline derivatives

Scientific Research Applications

3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
  • 4,4’,4’'-[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tris(1-methylpyridin-1-ium) iodide
  • Benzene-1,3,5-triyltris(N,N-dimethylmethanamine)

Uniqueness

3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline stands out due to its specific substitution pattern and the presence of aniline groups, which impart unique electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in the synthesis of advanced materials and bioactive molecules.

Properties

CAS No.

143966-27-2

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-[3,5-bis(3-aminophenoxy)phenoxy]aniline

InChI

InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2

InChI Key

JHYZHLNKNMVBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.